molecular formula C17H14ClNO2 B2802216 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole CAS No. 1048921-12-5

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Cat. No.: B2802216
CAS No.: 1048921-12-5
M. Wt: 299.75
InChI Key: KXUSZUIYVYCSDB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole ( 1048921-12-5) is a high-purity, specialized oxazole derivative offered for research and development purposes. With the molecular formula C 17 H 14 ClNO 2 and a molecular weight of 299.75, this compound is characterized by its oxazole heterocycle substituted with a reactive chloromethyl group and a 3-phenoxyphenyl moiety . Oxazoles are a significant class of aromatic heterocycles that serve as privileged scaffolds in medicinal chemistry and drug discovery . The presence of the chloromethyl group makes this compound a versatile and valuable chemical building block or chemical intermediate . This functional group allows for further synthetic elaboration through nucleophilic substitution reactions, enabling researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies. Such compounds are integral in the synthesis of novel molecules with potential biological activity, contributing to the exploration of new therapeutic agents . This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSZUIYVYCSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloromethyl ketone, with an amine and a phenoxyphenyl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in solvents like DMF or THF.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols and amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. The compound has been explored as a potential anticancer agent due to its structural features that allow it to interact with biological targets involved in cancer progression.

Case Studies

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized various oxazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. For instance, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, indicating strong antiproliferative activity .
    • Another derivative demonstrated an IC50 value of 0.003 µM against lung adenocarcinoma cells, suggesting it as a promising candidate for further development .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds derived from 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole have been shown to trigger caspase activation, leading to programmed cell death .

Biological Evaluation

The biological evaluation of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives has revealed their potential as selective inhibitors against various cancer types. The following table summarizes the IC50 values observed in different studies:

Compound DerivativeCancer Cell LineIC50 Value (µM)Reference
Derivative AOvarian (OVXF 899)2.76
Derivative BLung (LXFA 629)0.003
Derivative CColon (HCT-116)0.48
Derivative DBreast (MCF-7)1.93

Other Potential Applications

Beyond oncology, compounds like 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole may also find applications in other areas such as:

  • Antiviral Research : Some oxazole derivatives have shown promise in inhibiting viral replication, suggesting potential applications in antiviral drug development.
  • Anti-inflammatory Agents : The structural motifs present in oxazoles may contribute to anti-inflammatory activities, warranting further investigation.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Properties :

  • Synthesis : Evidence suggests that similar oxazole derivatives are synthesized via cyclization reactions. For example, 4-(chloromethyl)-5-methyl-2-(2-chlorophenyl)oxazole was prepared using POCl₃ in dichloroethane (DCE) under mild conditions .

Applications :
Oxazole derivatives are frequently explored as enzyme inhibitors (e.g., NPP1/NPP3 isozymes) and antimicrobial agents . The chloromethyl group enhances reactivity for further functionalization, making it a valuable intermediate in drug discovery.

Table 1: Structural and Functional Comparison of Oxazole Derivatives
Compound Name Substituents (Positions 2, 4, 5) Molecular Formula Key Biological Activity Reference
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole 3-Phenoxyphenyl (2), Chloromethyl (4), Methyl (5) - Not explicitly reported -
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 4-Fluorophenyl (3), Chloromethyl (4), Methyl (5) C₁₁H₉ClFNO Unknown (structural analog)
4-(Chloromethyl)-5-methyl-2-(4-chlorophenyl)oxazole 4-Chlorophenyl (2), Chloromethyl (4), Methyl (5) C₁₁H₉Cl₂NO Enzyme inhibition (NPP1/NPP3)
4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)oxazole Thiophen-2-yl (2), Chloromethyl (4), Methyl (5) C₉H₈ClNOS Not reported
2-Biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole Biphenyl (2), Chloromethyl (4), Methyl (5) C₁₇H₁₄ClNO Intermediate for drug synthesis
Key Findings:

Substituent Effects on Bioactivity: Chlorophenyl vs. Phenoxyphenyl: Derivatives with 4-chlorophenyl (e.g., CAS 5301-02-0 ) exhibit enzyme inhibitory activity against NPP1/NPP3 isozymes , whereas phenoxyphenyl derivatives’ activity remains unexplored. Heteroaromatic Substituents: Replacing phenyl with thiophene (e.g., 2-thiophenyl ) alters electronic properties but lacks reported biological data.

Chloromethyl Group Reactivity :
The chloromethyl group at position 4 is critical for further functionalization. For example, it enables alkylation or nucleophilic substitution reactions to generate prodrugs or targeted inhibitors .

Comparison with Isoxazoles: Isoxazole analogs (e.g., 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole ) differ in ring heteroatom arrangement (O and N vs.

Position 5 Methyl Group: The methyl group at position 5 stabilizes the oxazole ring conformation, as seen in derivatives with improved thermal stability .

Biological Activity

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies demonstrate that the compound can induce apoptosis in these cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For example, one study reported an IC50 value of approximately 2.76 µM against the OVXF 899 ovarian cancer cell line .

Cell LineIC50 (µM)
HeLa9.27
MCF-71.143
A5496.4
OVXF 8992.76

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Inhibition of Cell Cycle Regulators : The compound has been shown to inhibit Cdc25 phosphatases, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound increases p53 expression and caspase-3 cleavage, indicating activation of apoptotic pathways .
  • Targeting Specific Receptors : The compound's interaction with protein targets such as PTP1B and various kinases suggests that it may modulate signaling pathways involved in tumor growth and survival .

Case Studies

Several case studies have documented the biological activity of derivatives of this compound:

  • Study on MCF-7 Cells : A derivative of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value comparable to that of Tamoxifen, a standard breast cancer treatment .
  • Antitumor Activity Against Multiple Cell Lines : In a comprehensive evaluation against a panel of twelve human tumor cell lines, derivatives exhibited varying levels of cytotoxicity, with some showing selective activity against renal cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors like substituted benzaldehydes with chloroacetic acid derivatives under acidic conditions. Dehydrating agents (e.g., POCl₃ or polyphosphoric acid) are critical for oxazole ring formation .
  • Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometry of reagents affect regioselectivity. For example, excess POCl₃ improves chloromethyl group retention but may require careful quenching .

Q. Which spectroscopic techniques are most effective for characterizing this oxazole derivative?

  • Primary Tools :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR : Identify C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chloromethyl group undergoes SN2 reactions with amines or thiols, enabling derivatization. Steric hindrance from the 3-phenoxyphenyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes (e.g., cytochrome P450). The 3-phenoxyphenyl group shows π-π stacking with aromatic residues, while the chloromethyl group may form covalent bonds with nucleophilic cysteines .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Analysis Framework :

  • Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. phenoxyphenyl) on bioactivity .
  • Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impacts results .

Q. How does the stereoelectronic profile of the oxazole ring modulate material science applications?

  • Experimental Design :

  • Electrochemical Studies : Cyclic voltammetry reveals redox activity linked to the oxazole’s electron-deficient ring .
  • Polymer Incorporation : Copolymerize with conductive monomers (e.g., pyrrole) to enhance thermal stability (TGA data shows degradation >250°C) .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield undesired byproducts like oxadiazoles or thiadiazoles?

  • Root Cause : Competing cyclization pathways under similar conditions. For example, thiourea intermediates may form thiadiazoles if sulfur sources are present .
  • Mitigation : Use anhydrous conditions and monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

Q. What analytical approaches distinguish positional isomers in substituted oxazole derivatives?

  • Advanced Techniques :

  • NOESY NMR : Correlate spatial proximity of methyl and phenoxyphenyl groups to confirm regiochemistry .
  • X-ray Crystallography : Resolve crystal packing differences between 2- and 4-substituted isomers .

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